molecular formula C11H10O2 B2631654 (2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one CAS No. 109705-82-0

(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one

Cat. No.: B2631654
CAS No.: 109705-82-0
M. Wt: 174.199
InChI Key: ZEDPHJBNAJTYKH-SCZZXKLOSA-N
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Description

(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This particular compound is notable for its unique structure, which includes a cyclobutane ring fused to the chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chromene derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps typically include the preparation of intermediates, followed by cyclization and purification. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2As,8aR)-1,2,2a-tetrahydrocyclobuta[b]chromen-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

    Chroman-4-one: A structurally related compound with a similar chromene core but lacking the cyclobutane ring.

    Chromone: Another related compound with a different arrangement of the oxygen atom in the ring structure.

    Flavanone: A compound with a similar bicyclic structure but with different functional groups.

Uniqueness: (2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one is unique due to the presence of the cyclobutane ring fused to the chromene core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2aS,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4,8,10H,5-6H2/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDPHJBNAJTYKH-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1C(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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